N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that garners significant interest for its potential applications across various scientific fields. This compound belongs to the class of isoquinolines, characterized by their bioactive properties, making it a subject of considerable research in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Core: : Starting with a suitable precursor, the isoquinoline core is constructed through cyclization reactions, often involving reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).
Formation of the Benzamide Group: : The benzamide moiety is typically introduced through a coupling reaction with the isoquinoline-sulfonyl intermediate, often employing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Scaling up for industrial production involves optimization of these reactions to maximize yield and purity. Catalysts, solvents, and purification methods are meticulously chosen to ensure cost-efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide undergoes several chemical reactions:
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Often performed with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic or electrophilic substitutions using various halides or organometallic reagents.
Common Reagents and Conditions: Reactions typically require:
Anhydrous conditions to prevent hydrolysis.
Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) depending on the specific reaction.
Major Products: Major products depend on the reaction pathway chosen, often resulting in modified isoquinoline or benzamide derivatives with altered functional groups enhancing specific properties.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is extensively studied for:
Chemistry: : As a ligand in coordination chemistry and catalysis.
Biology: : Due to its interaction with specific biological targets, it is explored for enzyme inhibition and receptor modulation.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Influencing signaling pathways, particularly those related to cellular growth and apoptosis. Detailed studies reveal its interaction with proteins like kinases, influencing their activity and thus modifying cellular responses.
Comparison with Similar Compounds
When compared to other isoquinoline derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its metabolic stability and lipophilicity. Similar compounds include:
N-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl)benzamide
N-(2-(6,7-dimethoxyisoquinolin-2-yl)ethyl)-4-chlorobenzamide
These analogs differ primarily in their substituent groups, affecting their chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVZHDFVYSSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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